molecular formula C9H17NO3 B3021886 3-(2,6-Dimethylmorpholin-4-yl)propanoic acid CAS No. 883550-03-6

3-(2,6-Dimethylmorpholin-4-yl)propanoic acid

Cat. No. B3021886
CAS RN: 883550-03-6
M. Wt: 187.24 g/mol
InChI Key: LVBUHTVOMGQXPA-UHFFFAOYSA-N
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Description

“3-(2,6-Dimethylmorpholin-4-yl)propanoic acid” is a research chemical . It is produced by Combi-Blocks and is stored in a frozen state . The CAS RN® number for this compound is 1212364-37-8 .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H17NO3 . The molecular weight is 187.24 g/mol . The SMILES representation of the molecule is C[C@@H]1CN(CC@@HC)CCC(=O)O .

Scientific Research Applications

  • Electrochemical Fluorination : A study by Takashi et al. (1998) explored the electrochemical fluorination of N-containing carboxylic acids, including derivatives of 2,6-dimethylmorpholine, demonstrating their potential in synthesizing nitrogen-containing fluorocarboxylic acids. This research is significant for understanding the electrochemical properties of these compounds (Takashi et al., 1998).

  • Blood Coagulation Influence : Limanskii et al. (2009) synthesized a series of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides and examined their effects on blood coagulation. The study found these compounds to be hemostatics, with the most active compounds decreasing blood coagulation time by 14–16% (Limanskii et al., 2009).

  • Quality Control of Pharmaceutical Ingredients : Zubkov et al. (2016) discussed the use of analytical methods for quality control of active pharmaceutical ingredients derived from 4-oxoquinoline-3-propanoic acids, emphasizing the importance of these methods in ensuring the quality of pharmaceutical products (Zubkov et al., 2016).

  • Electrochemical DNA Interaction : Istanbullu et al. (2017) investigated the interaction of Mannich base derivatives, including those with a morpholine structure, with DNA using electrochemical methods. This study provides insights into the potential of these compounds in DNA-targeted applications (Istanbullu et al., 2017).

  • Enzyme Inhibitory Properties : Boy et al. (2020) synthesized Mannich bases derived from 2,6-dimethylmorpholine and assessed their inhibitory activity against various enzymes. This research highlights the potential therapeutic applications of these compounds in enzyme inhibition (Boy et al., 2020).

  • Vibrational Analysis and Thermodynamic Properties : Medetalibeyoğlu et al. (2019) conducted a study on the molecular structure, vibrational analysis, and thermodynamic properties of a specific dimethylmorpholine derivative, providing detailed insights into its chemical properties (Medetalibeyoğlu et al., 2019).

  • Xanthine Oxidase Inhibitors and Anti-inflammatory Agents : Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides derived from dimethylmorpholine for their inhibitory activity against xanthine oxidase and their anti-inflammatory response, showcasing their potential in treating gout and other inflammatory conditions (Šmelcerović et al., 2013).

Future Directions

As a research chemical, “3-(2,6-Dimethylmorpholin-4-yl)propanoic acid” could be used in a variety of research applications . The future directions for this compound would likely depend on the results of these research studies.

properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7-5-10(4-3-9(11)12)6-8(2)13-7/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBUHTVOMGQXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390330
Record name 3-(2,6-dimethylmorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1212364-37-8
Record name 3-(2,6-dimethylmorpholin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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